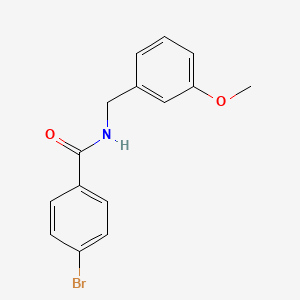
4-bromo-N-(3-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(3-methoxybenzyl)benzamide is an organic compound characterized by a bromine atom attached to a benzene ring, which is further connected to a benzamide group and a 3-methoxybenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-methoxybenzyl)benzamide typically involves the following steps:
Bromination: The starting material, 4-aminobenzamide, undergoes bromination to introduce the bromine atom at the para position of the benzene ring.
Benzyl Protection: The amino group of 4-bromobenzamide is protected by converting it to a benzyl group using benzyl chloride in the presence of a base.
Methoxylation: The benzyl-protected 4-bromobenzamide is then subjected to methoxylation using methanol and an acid catalyst to introduce the methoxy group at the meta position of the benzene ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 4-Bromo-N-(3-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form this compound oxide.
Reduction: The compound can be reduced to remove the bromine atom, resulting in 4-amino-N-(3-methoxybenzyl)benzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and various alkyl halides are employed.
Major Products Formed:
Oxidation: this compound oxide
Reduction: 4-amino-N-(3-methoxybenzyl)benzamide
Substitution: Various substituted 4-bromo-N-(3-methoxybenzyl)benzamides
科学的研究の応用
4-Bromo-N-(3-methoxybenzyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: The compound is utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 4-bromo-N-(3-methoxybenzyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
4-Bromo-N-(3-methoxybenzyl)benzamide is similar to other benzamide derivatives, such as 4-bromo-N-(4-methoxybenzyl)benzamide and 4-bromo-N-(2-methoxybenzyl)benzamide. its unique structural features, such as the position of the methoxy group and the presence of the bromine atom, contribute to its distinct chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C15H14BrNO2 |
|---|---|
分子量 |
320.18 g/mol |
IUPAC名 |
4-bromo-N-[(3-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-4-2-3-11(9-14)10-17-15(18)12-5-7-13(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
WTRDWYCXPHSACF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


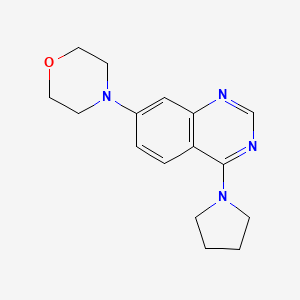



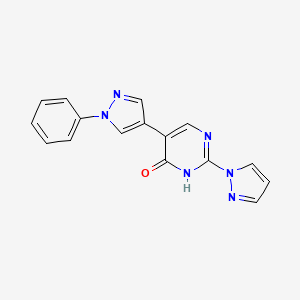
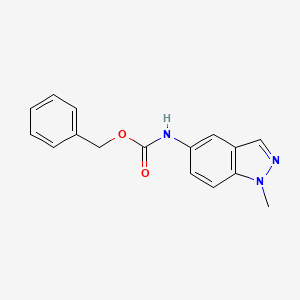
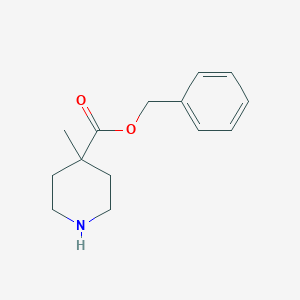
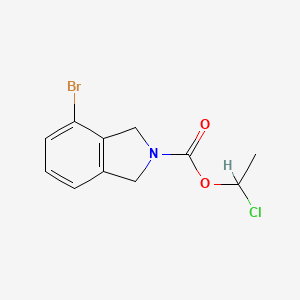
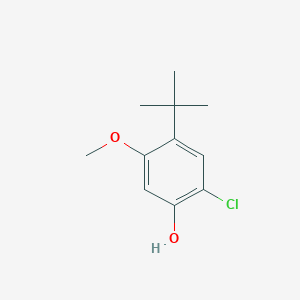

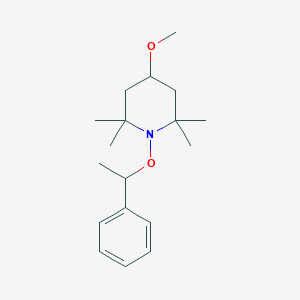

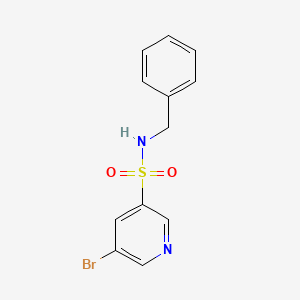
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15357299.png)
